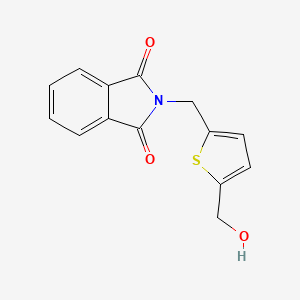
2-((2-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona es un compuesto orgánico que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinazolinona sustituido con un grupo 2-clorofenilamino. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-((2-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona típicamente implica la reacción de 2-cloroanilina con derivados del ácido antranílico bajo condiciones específicas. Un método común incluye la ciclización de 2-cloroanilina con anhídrido isálico en presencia de una base como el hidróxido de sodio. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol a temperaturas elevadas para facilitar la formación del anillo de quinazolinona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden aumentar el rendimiento y la pureza del producto. Además, la implementación de principios de química verde, como el uso de solventes y catalizadores ambientalmente benignos, puede hacer que el proceso sea más sostenible.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((2-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar derivados de quinazolinona con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinazolinona.
Sustitución: El átomo de cloro en el grupo 2-clorofenilo puede ser sustituido por otros nucleófilos, lo que lleva a una variedad de quinazolinonas sustituidas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden usar en condiciones básicas o ácidas para lograr reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varias quinazolinonas sustituidas, que pueden exhibir diferentes propiedades biológicas y químicas dependiendo de la naturaleza de los sustituyentes.
Aplicaciones Científicas De Investigación
Química: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto ha mostrado potencial como inhibidor de ciertas enzimas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Las investigaciones han indicado su posible uso en el tratamiento de enfermedades como el cáncer y las infecciones bacterianas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 2-((2-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, bloqueando así su función. Las vías involucradas pueden incluir la inhibición de la proliferación celular y la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((2-Bromofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona
- 2-((2-Fluorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona
- 2-((2-Metilfenil)amino)-7,8-dihidroquinazolin-5(6H)-ona
Unicidad
2-((2-Clorofenil)amino)-7,8-dihidroquinazolin-5(6H)-ona es única debido a la presencia del átomo de cloro, que puede influir en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C14H12ClN3O |
|---|---|
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
2-(2-chloroanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C14H12ClN3O/c15-10-4-1-2-5-12(10)18-14-16-8-9-11(17-14)6-3-7-13(9)19/h1-2,4-5,8H,3,6-7H2,(H,16,17,18) |
Clave InChI |
DAIFDJZPCQGFRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


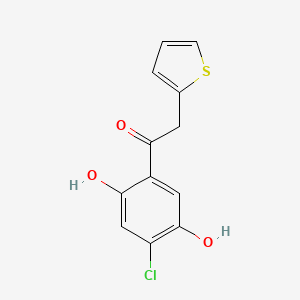
![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)



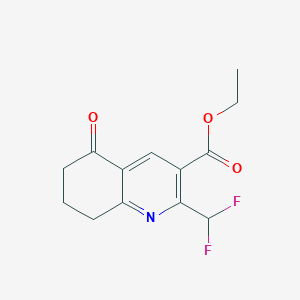

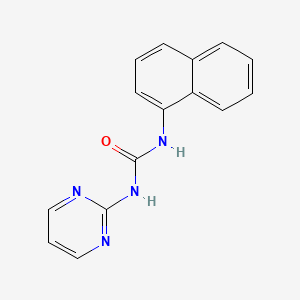
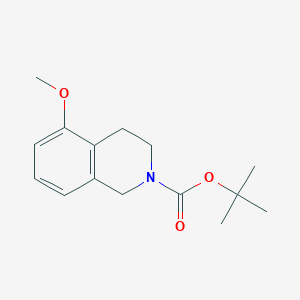
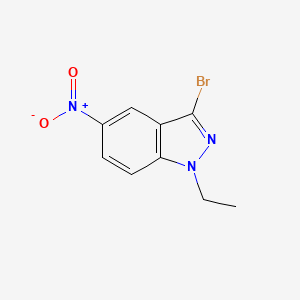
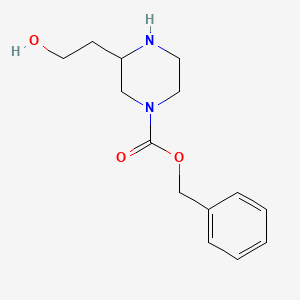

![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
